molecular formula C6H13ClN2O2 B8181830 Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride

Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride

Cat. No.: B8181830
M. Wt: 180.63 g/mol
InChI Key: SKHQENDPKXVMIR-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound is characterized by its hexahydropyridazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of the chiral center at the 3-position of the ring imparts stereochemical properties to the compound, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride typically involves the following steps:

    Formation of the Hexahydropyridazine Ring: The hexahydropyridazine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a dihydropyridazine derivative.

    Introduction of the Chiral Center: The chiral center at the 3-position can be introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Esterification: The carboxylic acid group at the 3-position is esterified using methanol and an acid catalyst to form the methyl ester.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3-position or other positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: It may find use in the development of new materials, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to therapeutic effects. The exact pathways involved can vary and may require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Hexahydropyridazine-3-carboxylic acid
  • Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate

Uniqueness

Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for research and development.

Biological Activity

Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride (CAS: 380223-17-6) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its hexahydropyridazine ring structure, which contributes to its unique biological interactions. Its molecular formula is C6H13ClN2O2C_6H_{13}ClN_2O_2, and it has a molecular weight of approximately 180.63 g/mol. The presence of the carboxylate group enhances its reactivity, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects. The trifluoroacetate groups in related compounds have been noted to enhance lipophilicity, aiding in membrane permeability and bioavailability .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies suggest it may be effective against various bacterial strains, which positions it as a candidate for developing new antibiotics .

2. Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects , particularly as a potential treatment for neurological disorders. Related compounds have shown promise in modulating GABA (gamma-aminobutyric acid) uptake, which is crucial for managing conditions such as anxiety and seizures .

3. Anti-inflammatory Activity

This compound is also being explored for its anti-inflammatory properties . Its chemical structure suggests potential interactions with inflammatory pathways, although detailed studies are needed to elucidate these mechanisms fully .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against various bacterial strains
NeuropharmacologicalModulates GABA uptake; potential for treating seizures
Anti-inflammatoryPotential interactions with inflammatory pathways

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, the compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as a lead compound in antibiotic development.

Case Study: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related hexahydropyridazine derivatives. These compounds were shown to inhibit GABA uptake in vitro, indicating that this compound may possess similar properties that could be harnessed for therapeutic use in neurological disorders.

Properties

IUPAC Name

methyl (3S)-diazinane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-3-2-4-7-8-5;/h5,7-8H,2-4H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHQENDPKXVMIR-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCNN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.